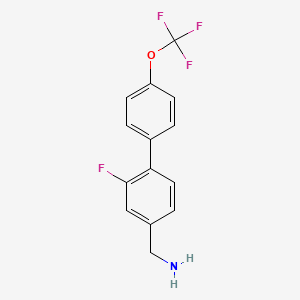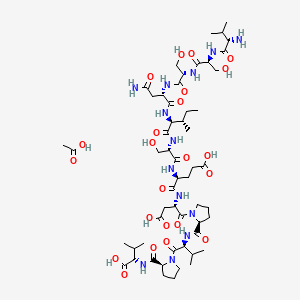
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone is a chemical compound that features a bromopyridine moiety and a difluoroazetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through a series of reactions starting from suitable precursors such as difluoroalkylamines.
Coupling Reaction: The final step involves coupling the bromopyridine moiety with the difluoroazetidine ring using a suitable coupling agent like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
(3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The exact mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
(3-Chloropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Fluoropyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(3-Iodopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3-Bromopyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of a bromopyridine moiety and a difluoroazetidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H7BrF2N2O |
|---|---|
分子量 |
277.07 g/mol |
IUPAC名 |
(3-bromopyridin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-2-1-3-13-7(6)8(15)14-4-9(11,12)5-14/h1-3H,4-5H2 |
InChIキー |
OURZVYXCGFHMEO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=C(C=CC=N2)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















